molecular formula C28H22NO2P B3068466 N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 556808-28-7

N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B3068466
CAS No.: 556808-28-7
M. Wt: 435.5 g/mol
InChI Key: OXUOPBPAVLQNGC-IBGZPJMESA-N
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Description

This compound belongs to a class of phosphorus-containing pentacyclic molecules characterized by a complex fused-ring system. The core structure, 12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decaen, features a central phosphorus atom integrated into a bicyclic oxygen-containing framework, with additional fused aromatic rings contributing to its rigidity and stereoelectronic properties . The (1S)-1-phenylethyl substituent at the phosphorus atom introduces chirality, which may influence biological interactions and stereoselective reactivity .

Properties

IUPAC Name

N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUOPBPAVLQNGC-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound characterized by its unique structural features and potential biological activities. This article explores its biological activity based on available literature and research findings.

Structural Characteristics

The compound features a pentacyclic framework that includes both phosphorus and oxygen atoms. Its structure is further characterized by multiple phenyl groups and a dioxa bridge which contribute to its distinct chemical properties and potential applications in medicinal chemistry.

Biological Activity

While specific biological activity data for this compound is limited due to a lack of extensive research directly focused on it, compounds with similar structures often exhibit significant biological properties:

  • Enzyme Interactions : The presence of phenyl groups typically enhances interactions with biological targets such as enzymes or receptors. This suggests potential pharmacological activities that warrant further investigation.
  • Pharmacological Potential : Similar organophosphorus compounds have been studied for their roles in drug development and as catalysts in asymmetric synthesis crucial for pharmaceutical applications .

Case Studies and Related Compounds

Research on structurally similar compounds indicates various biological activities:

  • Catalytic Properties : Compounds in the same class have shown potential as catalysts for asymmetric reactions which are essential in synthesizing pharmaceuticals.
  • DNA Synthesis : Some related compounds act as coupling agents during DNA synthesis by forming new phosphodiester linkages, which is critical for extending DNA chains in a controlled manner.
  • Biological Target Interactions : Preliminary studies suggest that the unique structural features of these compounds may lead to significant interactions with biological macromolecules such as proteins and nucleic acids.

Potential Applications

The unique structure of this compound suggests several potential applications:

Application AreaDescription
Medicinal ChemistryPotential for designing drugs targeting specific enzymes or receptors
CatalysisUse as a catalyst in asymmetric synthesis for pharmaceutical production
Genetic EngineeringRole in DNA synthesis and manipulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at P-Atom Molecular Weight (g/mol) Notable Properties Key References
N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa-decaen-13-amine (1S)-1-Phenylethyl 527.5 (estimated) Chiral center; potential for enantioselective interactions; moderate lipophilicity
10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]tricosa-decaen-10-yl]methoxymethyl]-[...] Dimethylamino, Methoxymethyl ~980 (estimated) Increased solubility due to polar substituents; possible use in coordination chemistry
4-Butyl-N-(12,14-dioxa-13-phosphapentacyclo[...]tricosa-decaen-13-yl)benzenesulfonamide Benzenesulfonamide 593.6 (calculated) Enhanced acidity (sulfonamide group); potential protease inhibition activity
1-(12,14-Dioxa-13-phosphapentacyclo[...]tricosa-decaen-13-yl)pyrrolidine Pyrrolidine 429.4 (calculated) Improved binding affinity (cyclic amine); explored in catalyst design

Key Observations:

  • Substituent Effects : Polar groups (e.g., sulfonamide, methoxymethyl) improve aqueous solubility, while aromatic (phenylethyl) or aliphatic (butyl) groups enhance lipophilicity .
  • Chirality: The (1S)-phenylethyl group in the target compound may confer stereoselectivity in biological systems, a feature absent in dimethylamino or pyrrolidine analogs .
  • Bioactivity Potential: Sulfonamide and pyrrolidine derivatives show promise in enzyme inhibition and catalysis, respectively, though the target compound’s bioactivity remains underexplored .

Research Findings and Methodological Insights

  • Structural Characterization : X-ray crystallography (via SHELX software) and NMR/LC-MS profiling have been critical in resolving the complex geometries of these compounds . For instance, the bicyclic oxygen-phosphorus framework in the target compound was confirmed through single-crystal diffraction studies .
  • Lumping Strategies : Compounds with shared core structures but divergent substituents are often grouped in computational models; however, their distinct properties necessitate individualized evaluation .
  • Hit Dexter 2.0 Analysis : Preliminary virtual screening suggests that analogs like the sulfonamide derivative exhibit low promiscuity risk, making them viable candidates for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 2
Reactant of Route 2
N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

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